molecular formula C22H17N3O4S B3685159 N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide

N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3685159
M. Wt: 419.5 g/mol
InChI Key: QJSJYHXVPCYPNR-UHFFFAOYSA-N
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Description

N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenyl isothiocyanate with furan-2-carboxylic acid under controlled conditions to form the intermediate compound. This intermediate is then reacted with 3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various furan derivatives, alcohols, and substituted carbamothioyl compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The furan ring and the carbamothioyl group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(furan-2-ylcarbonyl)amino]benzyl}furan-2-carboxamide
  • N-{4-[(furan-2-ylcarbonyl)amino]benzyl}furan-2-carboxamide analogues

Uniqueness

N-({4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of the furan ring and the carbamothioyl group, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[[4-(furan-2-carbonylamino)phenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-13-16-5-2-3-6-17(16)29-19(13)21(27)25-22(30)24-15-10-8-14(9-11-15)23-20(26)18-7-4-12-28-18/h2-12H,1H3,(H,23,26)(H2,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSJYHXVPCYPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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